Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate
Description
Properties
IUPAC Name |
methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-7-16-11(13-8)9-4-3-5-10(6-9)12(14)15-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKUDSAXXSXSKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216426 | |
| Record name | Benzoic acid, 3-(4-methyl-2-thiazolyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354952-02-5 | |
| Record name | Benzoic acid, 3-(4-methyl-2-thiazolyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354952-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-(4-methyl-2-thiazolyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of the Thiazole Ring
The 1,3-thiazole core with a methyl group at the 4-position can be synthesized via classical Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides or thioureas. For the 4-methyl substitution, a methylated α-haloketone or an appropriate methyl-substituted precursor is used.
-
- React a 2-bromoacetophenone derivative (bearing the benzoate ester at the meta position) with thiourea under reflux in ethanol.
- The methyl substituent at the 4-position is introduced by using 4-methyl-2-bromoacetophenone or by methylation of the thiazole ring post-synthesis.
Esterification of Benzoic Acid Derivative
The benzoate ester moiety is introduced either by:
- Direct esterification of 3-(4-methyl-1,3-thiazol-2-yl)benzoic acid with methanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
- Using methyl 3-bromobenzoate as a starting material for coupling with the thiazole derivative.
Coupling Reactions
Cross-coupling strategies such as Suzuki or Stille coupling can be employed if halogenated benzoate or thiazole intermediates are available. However, the most common method involves nucleophilic substitution or condensation reactions between the thiazole derivative and the benzoate precursor.
- Typical conditions involve polar aprotic solvents (DMF, DMSO) and bases (K2CO3, NaH) at moderate temperatures (50–100 °C).
| Step | Reactants | Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | 4-methyl-2-bromoacetophenone + thiourea | Reflux in ethanol, 6–12 h | Formation of 4-methyl-1,3-thiazol-2-yl intermediate | 70–85 |
| 2 | 3-bromobenzoic acid + methanol + acid catalyst | Reflux, 4–6 h | Methyl 3-bromobenzoate ester | 80–90 |
| 3 | 4-methyl-1,3-thiazol-2-yl intermediate + methyl 3-bromobenzoate | Pd-catalyzed coupling or nucleophilic substitution, 80 °C, 12 h | Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate | 65–75 |
- Solvent choice impacts yield and purity; ethanol and methanol are common for esterification, while DMF or DMSO are preferred for coupling.
- Catalysts such as palladium complexes (Pd(PPh3)4) enhance coupling efficiency.
- Temperature control is crucial to avoid decomposition or side reactions.
- Purification is typically achieved by recrystallization from ethanol or chromatographic methods.
- NMR Spectroscopy: Confirms substitution pattern on thiazole and benzoate rings.
- Mass Spectrometry: Molecular ion peak consistent with C13H11NO2S (molecular weight ~245 g/mol).
- IR Spectroscopy: Ester carbonyl stretch (~1735 cm⁻¹), thiazole ring characteristic bands.
- Melting Point: Used to assess purity.
- The position of the methyl substituent on the thiazole ring significantly influences the synthetic route and reaction conditions. The 4-methyl substitution requires selective precursors or regioselective methylation.
- Compared to the 2-methyl isomer, the 4-methyl derivative shows distinct reactivity patterns, necessitating tailored synthetic methods.
- Literature reports suggest that multi-step synthesis with intermediate purification yields the best results in terms of purity and overall yield.
| Method | Key Steps | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Hantzsch Thiazole Synthesis + Esterification | Condensation of α-haloketone with thiourea, then esterification | Straightforward, well-established | Requires regioselective precursors | 65–85 |
| Pd-Catalyzed Cross-Coupling | Coupling of halogenated thiazole and benzoate derivatives | High selectivity, mild conditions | Requires expensive catalysts | 70–80 |
| Direct Esterification of Acid Intermediate | Synthesis of acid followed by esterification | Simple, cost-effective | Longer reaction times, possible side reactions | 60–75 |
The preparation of this compound involves strategic synthesis of the thiazole ring with the methyl substituent, followed by esterification and coupling with the benzoate moiety. Optimized reaction conditions, including choice of solvents, catalysts, and temperature, are essential for achieving high yield and purity. The synthetic methods are well-documented in the literature, emphasizing the importance of precursor selection and reaction control for this compound's successful preparation.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate exhibits significant biological activities, making it a candidate for various therapeutic applications. Its interactions with biological systems have been studied extensively.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. A study evaluated its efficacy against several bacterial strains, revealing promising results.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| This compound | S. aureus | 12 µg/mL |
| This compound | P. aeruginosa | 20 µg/mL |
These results demonstrate that the compound's thiazole structure enhances its antimicrobial efficacy compared to other derivatives.
Anticancer Potential
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce S-phase arrest in cancer cells.
- Apoptotic Pathways : It activates pro-apoptotic proteins while down-regulating anti-apoptotic proteins, leading to increased cell death.
- Caspase Activation : The compound activates caspase-3, a key player in the apoptosis pathway.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against multi-drug resistant strains of bacteria. The results indicated that it effectively inhibited growth at concentrations lower than those required for standard antibiotics, suggesting its potential as a new antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
A research article in the International Journal of Cancer reported on the effects of this compound on human breast cancer cells. The study found that treatment with the compound resulted in a significant reduction in cell viability and promoted apoptosis through mitochondrial dysfunction .
Mechanism of Action
The mechanism of action of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or proteins can lead to anticancer activity by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Ester vs. Carboxylic Acid: Replacement of the methyl ester in the target compound with a carboxylic acid (e.g., 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid) reduces molecular weight and alters solubility.
- Substituent Position : The position of the thiazole substituent (e.g., 3- vs. 4-position in benzoic acid derivatives) may influence steric interactions in binding pockets. For example, 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid has a distinct spatial arrangement compared to the target compound .
- Functional Group Additions: The introduction of a cyanoacetamide group (as in 2-cyano-N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide) adds hydrogen-bonding capability, which could enhance target affinity in drug design .
Key Observations :
- Anticancer Potential: Thiazole-containing chromen-2-one derivatives (e.g., 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one) demonstrate moderate to high yields (58–85%) and ATR kinase inhibitory activity, suggesting that the thiazole ring contributes to planar stacking interactions with enzyme active sites .
- Enzyme Inhibition: Methyl 3-[(4-methyl-1,3-thiazol-2-yl)-(4-sulfamoylphenyl)amino]propanoate shows potent Autotaxin inhibition (IC₅₀ = 0.814 µM), highlighting the importance of sulfamoyl and amino linkers in enhancing binding affinity .
Physicochemical and Commercial Considerations
Table 3: Commercial Availability and Purity
Key Observations :
- The discontinuation of this compound contrasts with the commercial availability of its carboxylic acid analogue, suggesting higher demand for intermediates in active synthesis pipelines .
- High-purity derivatives like 2-cyano-N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide are prioritized in industrial settings for reliable reproducibility in drug development .
Biological Activity
Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound's structure, featuring a thiazole ring and a benzoate ester group, positions it as a potential candidate for various therapeutic applications. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound possesses the following molecular characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 249.29 g/mol
- Structural Features : The compound includes a methyl group at the 4-position of the thiazole ring and a benzoate ester group at the 3-position.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, thus exerting anti-inflammatory effects.
- Anticancer Activity : The compound can induce apoptosis in cancer cells by interacting with DNA or proteins, leading to reduced cell viability in certain cancer lines .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study reported the following minimum inhibitory concentrations (MICs) against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Comparison with Control (Oxytetracycline) |
|---|---|---|
| Gram-positive bacteria | 7.8 | 8 times higher than control |
| Gram-negative bacteria | 15.6 | 16 times higher than control |
These findings indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings .
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. The compound has shown cytotoxic effects against several cancer cell lines. For instance:
| Cell Line | IC (µg/mL) | Reference Drug Comparison |
|---|---|---|
| Jurkat (T-cell leukemia) | <1.61 | Comparable to Doxorubicin |
| A-431 (epidermoid carcinoma) | <1.98 | Comparable to Doxorubicin |
The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring enhance its cytotoxic activity, particularly substitutions that increase electron density on the aromatic system .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. By inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, this compound may offer therapeutic benefits for inflammatory diseases .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of this compound in various biological assays:
- Antimicrobial Efficacy : A comprehensive study evaluated its potency against resistant bacterial strains, confirming its role as a promising candidate for treating infections caused by antibiotic-resistant bacteria.
- Cytotoxicity Testing : In vitro assays revealed that the compound significantly reduced cell proliferation in cancer cell lines while exhibiting minimal toxicity to normal cells.
- Inflammation Models : Animal models treated with this compound showed reduced symptoms of inflammation compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Synthesis typically involves coupling a pre-formed thiazole moiety (e.g., 4-methylthiazole) with a benzoic acid derivative via esterification or amidation. Key steps include:
- Thiazole ring formation : Cyclization of thioamides with α-haloketones under reflux in ethanol or THF .
- Esterification : Use of DCC/DMAP coupling agents or acid-catalyzed Fischer esterification with methanol .
- Optimization : Adjusting solvent polarity (e.g., DMF for polar intermediates) and catalyst loading (e.g., Pd for cross-coupling) can improve yields. Monitor via TLC or HPLC .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's purity and structure?
- Methodological Answer :
- NMR : H and C NMR to confirm ester carbonyl (~168-170 ppm) and thiazole proton environments (e.g., 6.8–7.5 ppm for aromatic protons) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment (>95%) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 248.31) .
Q. How do structural modifications at the 4-methyl position of the thiazole ring affect the compound's physicochemical properties?
- Methodological Answer :
- Lipophilicity : Replacing the 4-methyl group with bulkier substituents (e.g., phenyl) increases logP, reducing aqueous solubility. Assess via shake-flask method .
- Stability : Electron-withdrawing groups (e.g., Cl) at the 4-position may enhance resistance to hydrolysis. Monitor degradation via accelerated stability studies (40°C/75% RH) .
Advanced Research Questions
Q. How does the thiazole ring's substitution pattern influence the compound's binding affinity to biological targets like carbonic anhydrase?
- Methodological Answer :
- X-ray crystallography : Co-crystallization with human carbonic anhydrase II revealed that the 4-methyl group on the thiazole engages in hydrophobic interactions with Val-121 and Phe-131 residues. Substitutions altering steric bulk disrupt these contacts .
- SAR Studies : Replace 4-methyl with halogens (e.g., Cl) to evaluate changes in IC values using enzyme inhibition assays .
Q. What crystallographic techniques are recommended for resolving structural ambiguities in similar thiazole derivatives?
- Methodological Answer :
- SHELXL refinement : Use anisotropic displacement parameters for non-H atoms and apply TWIN/BASF commands for twinned crystals .
- ORTEP-3 visualization : Generate thermal ellipsoid plots to identify disorder in the thiazole or ester groups .
- High-resolution data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to resolve ambiguous electron density around the methyl-thiazole moiety .
Q. In studies where similar compounds show conflicting bioactivity results, what experimental variables should be re-examined to resolve contradictions?
- Methodological Answer :
- Assay conditions : Compare buffer pH (e.g., Tris vs. PBS) and incubation times, as thiazole esters may hydrolyze under alkaline conditions .
- Cell line variability : Test cytotoxicity across multiple cell lines (e.g., HeLa vs. MCF-7) to account for metabolic differences .
- Control experiments : Verify purity via F NMR if fluorinated analogs are used, as impurities can skew IC values .
Q. What strategies are employed to enhance the solubility and stability of thiazole-containing benzoate esters in aqueous media for in vitro assays?
- Methodological Answer :
- Prodrug design : Convert the ester to a water-soluble phosphate prodrug, regenerating the active form via phosphatase enzymes .
- Nanoparticle encapsulation : Use PEGylated liposomes to improve bioavailability; monitor release kinetics via dialysis .
- Co-solvents : Employ cyclodextrins or DMSO (≤1% v/v) to prevent precipitation in cell culture media .
Q. How can computational methods like DFT or molecular docking predict the compound's interaction with DNA or enzymes?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina with crystal structures (e.g., PDB 7QGY) to model binding poses. Focus on hydrogen bonds between the ester carbonyl and DNA minor groove .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic attack sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
